N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a compound that features a thiadiazole ring, a piperidine ring, and a naphthalene sulfonamide group. Thiadiazole derivatives are known for their versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide can be reacted with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form 1,3,4-thiadiazole derivatives . The reaction typically occurs in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiadiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. Thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: Exhibit a broad spectrum of pharmacological properties, including antiviral and anti-inflammatory activities.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide is unique due to its specific combination of a thiadiazole ring, a piperidine ring, and a naphthalene sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-25(23,16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-10-21(11-9-14)17-12-18-24-19-17/h1-7,12,14,20H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHOSXPYUCDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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